Product packaging for iso-Butyldisulfanyl-acetic acid(Cat. No.:)

iso-Butyldisulfanyl-acetic acid

Cat. No.: B8444362
M. Wt: 180.3 g/mol
InChI Key: ULCSEAMENKTRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The following is a generic template. Specific properties, applications, and hazard information for iso-Butyldisulfanyl-acetic acid must be verified and filled in by a qualified chemist using reliable sources such as the NIST Chemistry WebBook , PubChem, or relevant scientific journals. Product Overview: this compound is a specialized organic compound of interest in biochemical research. Its structure, featuring an acetic acid group linked to an isobutyl-disulfanyl chain, suggests potential reactivity, particularly in thiol-disulfide exchange reactions. This product is provided as a high-purity grade material strictly for laboratory research purposes. Proposed Research Applications & Value: • Biochemical Probe: May serve as a building block or modifier in the study of protein thiol groups and redox processes. • Chemical Synthesis: Could act as an intermediate for synthesizing more complex molecules, such as potential enzyme inhibitors or functionalized materials. • Mechanism of Action: [Describe the hypothesized biochemical or chemical mechanism, e.g., "The compound may act as a covalent modifier of cysteine residues in proteins, potentially altering protein function."] Handling & Safety: A valid Safety Data Sheet (SDS) must be consulted prior to use. [ This section is critical and must be completed with expert input. Include details on appearance, melting/boiling point, solubility, storage conditions, personal protective equipment (PPE) requirements, and first-aid measures based on the official SDS.] Note: this compound is intended for research use only by qualified professionals. It is not for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S2 B8444362 iso-Butyldisulfanyl-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

2-(2-methylpropyldisulfanyl)acetic acid

InChI

InChI=1S/C6H12O2S2/c1-5(2)3-9-10-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

ULCSEAMENKTRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSSCC(=O)O

Origin of Product

United States

Overview of Iso Butyldisulfanyl Acetic Acid Within Chemical Research

Contextual Placement as a Synthetic Intermediate and Building Block

Iso-butyldisulfanyl-acetic acid serves as a strategic synthetic intermediate, a molecule designed for incorporation into a larger final structure. Its value lies in the dual reactivity offered by its functional groups. The carboxylic acid provides a reliable point for chemical linkage, while the disulfide bond offers unique structural and reactive properties.

In the broader field of chemical synthesis, related thioacetic acid derivatives are employed in nucleophilic substitution reactions to build complex heterocyclic systems. For example, derivatives of xanthine (B1682287) have been synthesized using thioacetic acid to create compounds with potential biological activity. researchgate.net This illustrates a common strategy where a sulfur-linked acetic acid moiety acts as a foundational building block. Furthermore, compounds structurally related to this compound have been identified as useful in the development of antineoplastic agents and for the treatment of certain kidney diseases, highlighting the role of such structures as precursors in medicinal chemistry. molaid.com

Structural Significance of the Disulfide and Carboxylic Acid Functionalities

The distinct chemical behavior of this compound is dictated by the interplay between its disulfide and carboxylic acid groups. Each group imparts crucial properties that are leveraged in chemical synthesis.

The Disulfide Functionality (-S-S-)

The disulfide bond is a pivotal feature, providing both structural rigidity and a site for specific chemical reactions. Intramolecular disulfide bonds are known to contribute significantly to the thermal stability of molecules and can be engineered into structures to enhance their physical stability. nih.gov This bond is redox-active, meaning it can be cleaved under reducing conditions to form two separate thiol (-SH) groups. This reversible nature is a key attribute, often exploited in the design of advanced materials and in drug delivery systems. The ability to introduce a disulfide linkage can also be used to create cyclic peptides, which can enhance receptor-binding affinity and selectivity. nih.gov

The Carboxylic Acid Functionality (-COOH)

The carboxylic acid group is one of the most fundamental functionalities in organic chemistry, prized for its versatile reactivity. nih.govmsu.edu It acts as a proton donor, and its acidity can be influenced by nearby electron-withdrawing or electron-donating groups. britannica.com A key physical characteristic of carboxylic acids is their ability to form strong intermolecular hydrogen bonds, often resulting in the formation of stable dimers that elevate their boiling points compared to analogous alcohols. msu.edu

From a synthetic standpoint, the carboxylic acid is a gateway to a wide array of other functional groups. It can be readily converted into esters, amides, and other derivatives, making it an essential handle for molecular elaboration. msu.eduuobasrah.edu.iq This versatility solidifies its role as a critical component in building blocks like this compound, providing a reliable anchor point for constructing larger, more complex chemical architectures.

Table 2: Properties of Key Functional Groups

Functional Group Key Chemical Property Significance in Synthesis and Molecular Structure
Disulfide (-S-S-) Redox-active nih.gov Can be reversibly cleaved to form thiols, useful in dynamic systems. nih.gov
Conformational Rigidity nih.gov Imparts structural stability to the molecular backbone. nih.gov
Carboxylic Acid (-COOH) Acidic Nature britannica.com Acts as a proton donor and can participate in acid-base reactions. britannica.com
Hydrogen Bonding msu.edu Forms strong intermolecular hydrogen bonds, influencing physical properties. msu.edu
Versatile Precursor uobasrah.edu.iq Can be converted into a variety of other functional groups (e.g., esters, amides). uobasrah.edu.iq

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies

The formation of the characteristic disulfide bond in iso-butyldisulfanyl-acetic acid can be achieved through direct synthetic methods involving the coupling of appropriate thiol precursors.

The most direct route to this compound involves the reaction between mercaptoacetic acid (also known as thioglycolic acid) and iso-butyl thiol (2-methyl-1-propanethiol). This transformation is a classic example of a thiol-disulfide exchange reaction, which is a redox process where a thiol is oxidized in the presence of another disulfide or an oxidizing agent to form a new disulfide. wikipedia.orglibretexts.org

The general mechanism for thiol-disulfide exchange proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). rug.nl However, to form an unsymmetrical disulfide from two different thiols, such as mercaptoacetic acid and iso-butyl thiol, a controlled oxidation is typically employed. This prevents the formation of a statistical mixture of symmetrical and unsymmetrical disulfides.

Common oxidizing agents for this type of reaction include oxygen (often with a catalyst), hydrogen peroxide, or iodine. wikipedia.org The reaction can be summarized as follows:

HSCH₂COOH + HSCH₂(CH₃)₂ + [O] → (CH₃)₂CHCH₂SSCH₂COOH + H₂O

The reaction conditions, such as pH and the choice of oxidant, are crucial for maximizing the yield of the desired unsymmetrical disulfide. The interconversion between the reduced thiol form and the oxidized disulfide form is a fundamental redox reaction in organic chemistry. libretexts.org

While direct oxidation is common, multistep syntheses offer greater control, especially for more complex analogues or when specific protecting group strategies are required. nih.gov The synthesis of disulfide-containing molecules is crucial in various fields, including peptide and protein chemistry, where disulfide bridges are vital for structural stability. nih.govbeilstein-journals.orgnih.gov

One common multistep approach involves the activation of one thiol followed by reaction with a second thiol. For instance, a thiol can be converted to a sulfenyl chloride (RS-Cl) by reaction with a chlorinating agent. This activated intermediate then readily reacts with another thiol to form the unsymmetrical disulfide.

Table 1: Comparison of Synthesis Strategies for Disulfide Bonds

Method Description Advantages Disadvantages
Direct Oxidation Co-oxidation of two different thiols using an oxidizing agent. wikipedia.orgSimple, one-pot reaction.Can lead to a mixture of products (symmetrical and unsymmetrical disulfides), requiring purification.
Thiol-Disulfide Exchange Reaction of a thiol with a symmetrical disulfide. nih.govCan be driven to completion by using an excess of one reactant.Equilibrium process that may require specific conditions to favor the desired product.
Sulfenyl Halide Method Activation of one thiol to a sulfenyl halide, followed by reaction with a second thiol.High yield and selectivity for the unsymmetrical disulfide.Requires an additional activation step and handling of reactive intermediates.
Bunte Salt Method Reaction of an alkyl halide with sodium thiosulfate (B1220275) to form a Bunte salt, which is then reacted with a thiol. wikipedia.orgUseful for introducing a thiol group and forming a disulfide in a controlled manner.A multi-step process that may involve harsher conditions.

These methods highlight the versatility available to chemists for constructing disulfide linkages in a variety of molecular contexts.

Esterification and Amide Bond Formation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key site for further chemical modification, primarily through nucleophilic acyl substitution reactions. libretexts.orgjove.com These reactions allow for the synthesis of a wide range of ester and amide derivatives.

Fischer-Speier esterification is a classic method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. organic-chemistry.orgwikipedia.org This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com

The mechanism involves several key steps: wikipedia.orgnumberanalytics.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product. byjus.com

This method is widely used for synthesizing simple esters from primary and secondary alcohols. wikipedia.orgthermofisher.com

For more sensitive or sterically hindered substrates, milder methods such as the Steglich esterification are employed. wikipedia.orgscribd.com This reaction uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. wikipedia.orgorganic-chemistry.org

The mechanism of Steglich esterification proceeds as follows: organic-chemistry.orgfiveable.me

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

Catalysis by DMAP: DMAP, a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form an even more reactive acylpyridinium intermediate ("active ester").

Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate, forming the ester.

Byproduct Formation: DCC is consumed in the reaction, forming dicyclohexylurea (DCU), a stable urea (B33335) derivative that precipitates out of many common solvents. wikipedia.org

A similar principle applies to amide bond formation, where an amine is used as the nucleophile instead of an alcohol. wikipedia.orglibretexts.org DCC coupling is a very effective method for forming amides directly from carboxylic acids and amines. libretexts.org

Both Fischer and Steglich esterifications are examples of a broader class of reactions known as nucleophilic acyl substitution. libretexts.orgjove.comuomustansiriyah.edu.iq In these reactions, a nucleophile replaces a leaving group on an acyl compound. jove.com The reactivity of carboxylic acid derivatives towards nucleophilic attack is a central theme in organic chemistry. libretexts.org

The general mechanism involves two main steps: jove.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: The carbonyl π-bond reforms, and a leaving group is expelled.

The key difference between the reactions of aldehydes/ketones and carboxylic acid derivatives is the presence of a potential leaving group on the carbonyl carbon in the latter. uomustansiriyah.edu.iq For a carboxylic acid, the -OH group is a poor leaving group. Therefore, it must be protonated (as in Fischer esterification) or converted into a better leaving group (as in the O-acylisourea intermediate in Steglich esterification) to facilitate the substitution. libretexts.org

Table 2: Reagents for Nucleophilic Acyl Substitution of Carboxylic Acids

Reaction Type Reagent(s) Product Key Principles
Fischer Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (RCOOR')Acid catalysis, Equilibrium control organic-chemistry.orgchemistrysteps.com
Steglich Esterification Alcohol (R'-OH), DCC, DMAPEster (RCOOR')Mild conditions, Activation of carboxylic acid wikipedia.orgorganic-chemistry.org
Amide Formation Amine (R'NH₂), DCCAmide (RCONHR')DCC coupling overcomes the basicity of amines libretexts.org
Acid Chloride Formation Thionyl Chloride (SOCl₂)Acid Chloride (RCOCl)Converts -OH into an excellent leaving group libretexts.org

These reactions demonstrate how the carboxylic acid moiety of this compound can be readily converted into a variety of functional derivatives, expanding its utility in chemical synthesis.

Disulfide Bond Chemistry and Reactivity

The disulfide bond is a pivotal functional group that dictates many of the chemical properties of this compound. Its reactivity is primarily characterized by its susceptibility to redox manipulations and its participation in exchange reactions.

The formation and cleavage of the disulfide bond in this compound are redox processes. The disulfide bond represents the oxidized state, while the corresponding free thiols, isobutyl mercaptan and mercaptoacetic acid, represent the reduced state. nih.govlibretexts.org

Oxidative Formation: The synthesis of this compound can be achieved through the oxidative coupling of isobutyl mercaptan and mercaptoacetic acid. This transformation requires an oxidizing agent to facilitate the formation of the S-S bond. A variety of reagents can be employed for this purpose, ranging from simple oxidants like air (oxygen) and hydrogen peroxide to more specific reagents such as iodine and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgyoutube.com The choice of oxidant can influence the reaction conditions and the yield of the unsymmetrical disulfide. For instance, aerobic oxidation is a greener approach but may require a catalyst to proceed efficiently. organic-chemistry.org The use of iodine allows for a rapid and often quantitative conversion of thiols to disulfides. organic-chemistry.org

Reductive Cleavage: Conversely, the disulfide bridge of this compound can be cleaved through reduction to yield the constituent thiols. This reductive cleavage is a common transformation and can be accomplished using various reducing agents. exlibrisgroup.comnih.gov Common laboratory reagents for disulfide reduction include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). byjus.comrsc.org DTT, a dithiol, is particularly effective as it forms a stable six-membered ring after reducing the disulfide bond, driving the reaction to completion. byjus.com TCEP is another powerful reducing agent that is odorless and effective over a wide pH range. rsc.org In industrial processes, methods like catalytic hydrogenation can also be employed for the reductive cleavage of disulfide bonds. researchgate.net The quantitative reduction of disulfide bonds can also be achieved using thioglycolic acid itself in a suitable reaction medium. exlibrisgroup.com

A summary of common oxidizing and reducing agents for disulfide bond manipulation is presented in the table below.

Transformation Reagent Class Specific Examples Key Features
Oxidation (Thiol → Disulfide) Mild OxidantsAir (O₂), DMSOGreener options, may require catalysts or longer reaction times.
HalogensIodine (I₂)Rapid and often quantitative.
PeroxidesHydrogen Peroxide (H₂O₂)Common and effective, may require a catalyst. organic-chemistry.org
Reduction (Disulfide → Thiol) DithiolsDithiothreitol (DTT)Forms a stable cyclic product, driving the reaction forward. byjus.com
PhosphinesTris(2-carboxyethyl)phosphine (TCEP)Odorless, water-soluble, and effective over a broad pH range. rsc.org
Simple ThiolsThioglycolic AcidCan be used for the reduction of other disulfide bonds. exlibrisgroup.com
Metal HydridesSodium Borohydride (NaBH₄)A strong reducing agent, may have compatibility issues with other functional groups.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd, Pt)Often used in industrial settings. researchgate.net

Disulfide exchange, also known as thiol-disulfide interchange, is a fundamental reaction where the thiol of one molecule attacks a disulfide bond of another, leading to the formation of a new disulfide bond. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge, passing through a transient trigonal bipyramidal intermediate. researchgate.netnih.gov

In the context of this compound, it can undergo disulfide exchange with other thiols. For example, reaction with a thiol (R-SH) would lead to an equilibrium mixture containing the starting materials, the new unsymmetrical disulfide (R-S-S-CH₂COOH or R-S-S-isobutyl), and the corresponding symmetrical disulfides. The position of the equilibrium is dependent on the relative concentrations, pKa values, and redox potentials of the participating thiols and disulfides. nih.govharvard.edu

This reactivity is crucial in biological systems where thiol-disulfide exchange with molecules like glutathione (B108866) is a key regulatory mechanism. libretexts.org In synthetic chemistry, disulfide exchange can be exploited to synthesize unsymmetrical disulfides, although it can also lead to scrambling and the formation of undesired byproducts if not carefully controlled. researchgate.net The propensity for disproportionation of unsymmetrical disulfides to their symmetrical counterparts under certain conditions, such as in the presence of base, is a significant consideration in their synthesis and handling. researchgate.net

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a primary site of reactivity in iso-butyldisulfanyl-acetic acid, participating in acid-base reactions and serving as a precursor for various derivatives through nucleophilic acyl substitution.

Protonation and Deprotonation Equilibria

In the presence of a strong acid, the carboxylic acid group can also be protonated. This protonation typically occurs at the carbonyl oxygen, as the resulting positive charge can be stabilized by resonance. kyoto-u.ac.jp This protonation activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. acs.orgquora.com

Table 1: Approximate pKa Values of Related Carboxylic Acids

Compound pKa
Acetic Acid 4.76 libretexts.org
Thioacetic Acid ~3.4 wikipedia.org
Benzoic Acid 4.20 wikipedia.org
Thiobenzoic Acid 2.48 wikipedia.org

This table provides context for the expected acidity of this compound.

Carboxylic Acid Activation Strategies for Nucleophilic Attack

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.orglibretexts.org Therefore, activation of the carboxylic acid is necessary to facilitate reactions with nucleophiles. Several strategies can be employed for this purpose:

Formation of Acid Chlorides: A common method for activating carboxylic acids is their conversion to highly reactive acid chlorides. khanacademy.org This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate, which is a much better leaving group than the hydroxide (B78521) ion. libretexts.orglibretexts.org

Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to promote the formation of amides and esters from carboxylic acids. khanacademy.orglibretexts.org The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile like an amine or an alcohol. libretexts.org

Formation of Anhydrides: Carboxylic acids can be converted to anhydrides, which are more reactive towards nucleophiles. This can be achieved by reacting the carboxylate with an acid chloride. masterorganicchemistry.com

These activation strategies transform the relatively unreactive carboxylic acid of this compound into a more potent electrophile, enabling the synthesis of a variety of derivatives.

Disulfide Bond Scission and Formation Mechanisms

The disulfide bond (-S-S-) is another key reactive center in this compound. It is susceptible to cleavage by nucleophiles and can participate in exchange reactions, a process of significant importance in biological systems. nih.gov

Nucleophilic Attack on Disulfides

The disulfide bond can be cleaved by nucleophilic attack. A common and biologically relevant nucleophile is a thiolate anion (RS⁻). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic thiolate attacks one of the sulfur atoms of the disulfide bond. nih.gov This attack occurs along the axis of the S-S bond, leading to a trigonal bipyramidal transition state. nih.gov The result is the formation of a new disulfide bond and the release of a new thiolate anion. The reactivity of unsymmetrical disulfides in these reactions can be influenced by the electronic properties of the substituents. For instance, electron-withdrawing groups can activate the disulfide bond towards nucleophilic attack. nih.gov

Thiol-Disulfide Interchange Mechanisms

Thiol-disulfide interchange is a common reaction for disulfides, involving the reaction of a thiol with a disulfide to form a new disulfide and a new thiol. nih.gov This is an equilibrium process that is fundamental to protein folding and other biological processes. nih.gov The mechanism is essentially a series of Sₙ2 reactions as described above. nih.gov The rate of these reactions can be influenced by several factors, including the pKa of the attacking thiol (as the thiolate is the active nucleophile) and steric hindrance around the disulfide bond. nih.govnih.gov Bulky groups can hinder the approach of the nucleophile, slowing down the reaction rate. nih.gov

Table 2: Relative Rates of Sₙ2 Reactions with Varying Steric Hindrance

Substrate Relative Rate
Methyl 30
Ethyl 1
Isopropyl 0.02
Neopentyl 0.00001

This table, adapted from data on alkyl halides, illustrates the significant impact of steric hindrance on Sₙ2 reaction rates, which is relevant to nucleophilic attack on the sterically hindered disulfide bond in this compound. masterorganicchemistry.comalmerja.com

Influence of the iso-Butyl Moiety on Stereochemistry and Reactivity

The iso-butyl group, with its branched structure, exerts a significant steric influence on the reactivity of this compound. masterorganicchemistry.comlibretexts.org This steric hindrance primarily affects reactions at the disulfide bond.

The bulky iso-butyl group shields the adjacent sulfur atom from nucleophilic attack. libretexts.org As the thiol-disulfide interchange reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric effects, the rate of attack at the sulfur atom bonded to the iso-butyl group will be significantly slower than at the sulfur atom bonded to the less bulky carboxymethyl group. masterorganicchemistry.comlibretexts.orgpressbooks.pub This difference in reactivity could lead to regioselectivity in reactions involving nucleophilic cleavage of the disulfide bond.

In terms of stereochemistry, if the carbon atom to which the iso-butyl group is attached were a stereocenter, the bulky group could influence the stereochemical outcome of reactions at that center. However, in this compound, the iso-butyl group is attached to a sulfur atom and does not directly create a stereocenter in the common sense. Its primary influence remains steric, dictating the accessibility of the disulfide bond to attacking reagents.

Derivatization and Analogue Synthesis for Research Probes

Synthesis of Ester Derivatives

The carboxylic acid moiety of iso-butyldisulfanyl-acetic acid is a prime site for esterification. This reaction is commonly employed to enhance lipophilicity, which can facilitate passage across cellular membranes, or to create prodrugs that release the active carboxylic acid upon hydrolysis by intracellular esterases.

Standard esterification methods, such as the Fischer esterification, are applicable. thermofisher.comthermofisher.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. thermofisher.comthermofisher.com The general scheme for this reaction is as follows:

Reactants: this compound and an alcohol (R-OH).

Catalyst: Concentrated sulfuric acid (H₂SO₄) or another strong acid. thermofisher.com

Conditions: The reaction is typically refluxed to drive the equilibrium towards the ester product. thermofisher.com

An alternative method involves the use of acetyl chloride with an alcohol in the presence of a base like pyridine (B92270) or dimethylaniline. orgsyn.org For tertiary alcohols, which are prone to elimination under typical Fischer esterification conditions, using acetic anhydride (B1165640) with a catalyst like zinc chloride can be an effective strategy. thermofisher.comthermofisher.comorgsyn.org

The synthesis of tert-butyl esters, for instance, can be achieved by reacting the nitrile precursor with tert-butyl acetate (B1210297) in the presence of sulfuric and acetic acid. orgsyn.org This method offers a safe and scalable approach for producing tert-butyl amides from nitriles, which can be a useful synthetic route for related compounds. orgsyn.org

Table 1: Examples of Esterification Reactions for Carboxylic Acids

Ester TypeReagentsCatalystTypical Conditions
Simple Alkyl EstersCarboxylic Acid, AlcoholSulfuric AcidReflux thermofisher.com
tert-Butyl EstersNitrile, tert-Butyl AcetateSulfuric Acid, Acetic Acid30 °C orgsyn.org
AcetatesAlcohol, Acetyl ChloridePyridine/DimethylanilineNot specified orgsyn.org
Acetates from tert-Alcoholstert-Alcohol, Acetic AnhydrideZinc ChlorideGentle reflux orgsyn.org

Amide and Peptide Conjugation Strategies

The carboxylic acid group of this compound can also be converted to an amide. This transformation is significant for creating analogues with altered solubility, stability, and biological activity. Furthermore, it allows for the conjugation of the molecule to peptides, enhancing its utility as a research probe.

The incorporation of this compound into peptide scaffolds can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The carboxylic acid can be activated, for example with reagents like HOBt and DICI, and then coupled to the N-terminus of a resin-bound peptide or to the side chain of an amino acid like lysine. nih.gov

This disulfide-containing moiety can be considered an unnatural amino acid (UAA), and its incorporation can provide valuable insights into protein structure and function. nih.govnih.gov The use of UAAs in peptide synthesis allows for the creation of novel molecular probes to study biological systems, such as caspase activity. nih.gov The introduction of a disulfide bond can also help to stabilize the secondary structure of peptides, which can lead to increased proteolytic stability and target affinity. cem.com

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and small proteins. wikipedia.orgnih.gov It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov While this compound itself does not have the required N-terminal cysteine for direct participation in a classical NCL reaction, its principles can be adapted.

For instance, a synthetic peptide fragment containing this compound at its C-terminus could be modified to a thioester. This thioesterified fragment could then be ligated to a peptide bearing an N-terminal cysteine. The reaction proceeds through a transthioesterification step, followed by an intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.orgresearchgate.net Thiol additives like 4-mercaptophenylacetic acid (MPAA) are often used to catalyze the initial transthioesterification. wikipedia.orgnih.gov

Recent advances in ligation chemistry, such as the use of trifluoroacetic acid (TFA) as a solvent, have been shown to enhance the ligation of difficult or poorly soluble peptide fragments. nih.gov This could be particularly useful when dealing with hydrophobic peptides containing the iso-butyl disulfide moiety.

Cyclization Strategies for Derivatives

Cyclization of peptides and other molecules containing disulfide bonds is a common strategy to create conformationally constrained analogues. cem.com This can lead to increased receptor selectivity, enhanced biological activity, and improved stability.

For derivatives of this compound incorporated into a peptide chain with another cysteine residue, an intramolecular disulfide bridge can be formed through oxidation. This is a common final step in the synthesis of many biologically active cyclic peptides. nih.gov The oxidation can be carried out using various reagents, often at a pH of 8-9 in solution. nih.gov

Solid-phase cyclization methods are also employed, taking advantage of the pseudo-dilution effect to favor intramolecular reactions. nih.gov One-pot disulfide-driven cyclic peptide synthesis has been developed to streamline this process, eliminating the need for extensive work-up procedures. jst.go.jp

Heterocyclic Ring Incorporations (e.g., into Thiadiazoles, Triazoles, Quinazolines)

The carboxylic acid and disulfide functionalities of this compound and its derivatives can serve as synthons for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a common method for synthesizing 1,2,3-triazoles. organic-chemistry.org A derivative of this compound could be functionalized with either an azide (B81097) or an alkyne group to participate in this reaction.

Quinazolines: Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. scispace.comasianpubs.org Their synthesis often involves the reaction of an anthranilic acid derivative with a one-carbon source like formamide (B127407) or a nitrile. arkat-usa.org While direct incorporation of the entire this compound structure is complex, fragments or derivatives could potentially be used in multi-component reactions to form quinazoline (B50416) scaffolds. openmedicinalchemistryjournal.comfrontiersin.org

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of a molecule. These methods can predict a wide range of characteristics, from molecular geometry to spectroscopic parameters.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For iso-butyldisulfanyl-acetic acid, DFT calculations can determine its optimized geometry, electronic energy, and the distribution of electrons within the molecule. From these fundamental calculations, various thermochemical properties can be derived, such as the enthalpy of formation, heat capacity, and entropy. These calculations are crucial for understanding the stability and reactivity of the molecule.

DFT studies on molecules containing disulfide bonds and carboxylic acid groups have provided insights into their electronic nature. researchgate.netnih.gov For instance, the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined, which are key to understanding the molecule's reactivity and its potential role as an electron donor or acceptor. nih.gov

Table 1: Hypothetical Thermochemical and Electronic Properties of this compound Calculated using DFT

PropertyHypothetical ValueUnit
Enthalpy of Formation (gas phase)-550.0kJ/mol
Heat Capacity (Cv)200.5J/(mol·K)
Entropy (S)450.2J/(mol·K)
HOMO Energy-6.8eV
LUMO Energy-1.2eV
Dipole Moment2.5Debye
Note: The data in this table are hypothetical and for illustrative purposes only.

A significant application of DFT is the prediction of spectroscopic parameters. By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. Furthermore, more advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy, which is sensitive to the chirality of a molecule, can also be computationally predicted. For a chiral molecule like this compound, comparing the computed VCD spectrum with the experimental one can help determine its absolute configuration. DFT calculations have been successfully used to predict the spectroscopic features of various organic molecules, including those with carboxylic acid functionalities. researchgate.netrsc.orgacs.org

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3450
C=O (Carboxylic Acid)Stretching1720
S-S (Disulfide)Stretching510
C-H (Isobutyl)Stretching2960
Note: The data in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Non-bonding Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. For this compound, MD simulations can reveal the preferred three-dimensional structures, the flexibility of the disulfide bond, and the dynamics of the isobutyl and acetic acid moieties. These simulations are particularly useful for understanding how the molecule behaves in solution and for identifying important non-bonding interactions, such as hydrogen bonds and van der Waals forces, that govern its structure and properties. researchgate.netiitg.ac.inchemrxiv.org

Environmental Transformation and Degradation Pathways

Biodegradation Mechanisms

Aerobic Biodegradation Pathways

No data available.

Anaerobic Transformation in Aquatic Systems

No data available.

Phototransformation Mechanisms in Aqueous Environments

No data available.

Hydrolytic Cleavage Pathways

No data available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for iso-Butyldisulfanyl-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves thiol-disulfide exchange or coupling reactions. For example, reacting iso-butyryl thiols with acetic acid derivatives under controlled pH (e.g., mildly acidic conditions) to prevent disulfide scrambling. Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and purity . Characterization should include NMR (¹H/¹³C), FT-IR for disulfide bond confirmation (~500 cm⁻¹ S–S stretch), and HPLC for purity assessment (>98%) .

Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis for this compound?

  • Methodological Answer : Discrepancies may arise from residual solvents or non-volatile impurities undetected by HPLC. Cross-validate using multiple techniques:

  • Elemental analysis : Confirm C, H, S, and O percentages match theoretical values.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
  • Karl Fischer titration : Quantify water content.
    Document all data transparently and consider batch-to-batch variability in error analysis .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal stability : TGA/DSC to determine decomposition thresholds.
  • Light sensitivity : UV-vis spectroscopy under accelerated light exposure.
  • Oxidative stability : Monitor disulfide bond integrity via Raman spectroscopy in aerobic vs. inert atmospheres.
    Store in amber vials at –20°C under argon, with periodic purity checks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with cysteine residues susceptible to disulfide modification).
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with activity using descriptors like LogP and polar surface area.
    Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What experimental strategies resolve conflicting data on the compound’s reactivity in aqueous vs. non-polar solvents?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in mixed solvent systems.
  • Solvent parameter analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, hydrogen-bonding ability).
  • Computational solvation models : MD simulations to visualize solvent-shell interactions.
    Reconcile discrepancies by identifying solvent-specific intermediates (e.g., thiolate anions in polar media) .

Q. How can crystallographic data improve understanding of this compound’s supramolecular interactions?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., S–S···H–O interactions) and π-stacking (if aromatic moieties are present).
  • Hirshfeld surface analysis : Quantify interaction types (e.g., S···S vs. C–H···O contacts).
    Compare with related disulfide-containing structures (e.g., (Ethylenedithio)diacetic acid) to identify trends .

Q. What methodologies validate the compound’s role in redox-mediated biological systems?

  • Methodological Answer :

  • In vitro redox cycling assays : Measure thiol-disulfide exchange rates using Ellman’s reagent (DTNB) or fluorescent probes (e.g., ThioGlo-1).
  • Cellular models : Use siRNA knockdown of thioredoxin reductase to assess dependency on endogenous redox pathways.
    Pair with ROS detection (e.g., DCFH-DA) to link activity to oxidative stress pathways .

Methodological Best Practices

  • Data Reporting : Adhere to IUPAC guidelines for structural representation (e.g., unambiguous stereochemistry, disulfide bond notation) and SI units .
  • Reproducibility : Include raw spectral data, crystal structure CIF files, and statistical codes in supplementary materials .
  • Theoretical Frameworks : Ground hypotheses in disulfide chemistry principles (e.g., Baldwin’s rules for ring-forming reactions) or Marcus theory for electron transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.